2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-methoxyphenyl)acetamide
Description
This compound features a pyrazolo[4,3-d]pyrimidine core substituted with a benzyl group at position 6, an ethyl group at position 1, and a methyl group at position 2. The acetamide moiety at position 4 is further substituted with an N-(2-methoxyphenyl) group. The ethyl and methyl substituents likely enhance lipophilicity, while the 2-methoxyphenyl group may influence receptor binding interactions.
Properties
IUPAC Name |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-4-29-22-21(16(2)26-29)27(15-20(30)25-18-12-8-9-13-19(18)33-3)24(32)28(23(22)31)14-17-10-6-5-7-11-17/h5-13H,4,14-15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTKVVQICNJSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl, ethyl, and methyl groups: These groups can be added through alkylation reactions.
Attachment of the acetamide moiety: This step often involves amide bond formation using reagents like acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Reactivity of the Pyrazolo[4,3-d]pyrimidine Core
The pyrazolo-pyrimidine scaffold contains two keto groups (C5 and C7) and a methyl-substituted pyrazole ring, enabling nucleophilic and electrophilic reactions.
Key Reactions:
-
Alkylation at N1 and N6 Positions :
Reaction with alkyl halides (e.g., bromopropane, benzyl bromide) in DMF using DBU or K₂CO₃ as a base yields N-alkylated derivatives. For example: -
Condensation with Aldehydes :
The C5 keto group reacts with aromatic aldehydes (e.g., 5-bromoindole-3-carbaldehyde) under acidic conditions to form Schiff bases, which are intermediates for further cyclization .
Functionalization of the Acetamide Side Chain
The N-(2-methoxyphenyl)acetamide moiety participates in hydrolysis and coupling reactions:
Hydrolysis:
-
Acidic Hydrolysis :
Treatment with HCl (6M) converts the acetamide to a carboxylic acid, enabling peptide coupling or esterification. -
Enzymatic Hydrolysis :
Lipases in phosphate buffer (pH 7.4) cleave the amide bond, yielding 2-methoxyaniline and acetic acid derivatives.
Coupling Reactions:
-
Diethyl Cyanophosphonate-Mediated Amidation :
Reacts with primary amines (e.g., cyclopropylamine) to form secondary amides, enhancing solubility or targeting specific receptors .
Modifications of the Methoxy Group
The 2-methoxyphenyl group undergoes demethylation and electrophilic substitution:
-
Demethylation :
BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, producing a phenolic derivative . -
Nitration :
HNO₃/H₂SO₄ introduces nitro groups at the C4 position of the phenyl ring, enabling further reduction to amines .
Ring-Opening and Rearrangement Reactions
Under strong basic conditions (e.g., NaOH, 100°C), the pyrazolo-pyrimidine ring undergoes cleavage at the C4–N bond, yielding pyrazole and pyrimidine fragments. This reaction is critical for metabolite studies.
Comparative Reactivity Table
Mechanistic Insights
-
Alkylation : Proceeds via an SN2 mechanism, with the base deprotonating the pyrazole nitrogen to enhance nucleophilicity .
-
Hydrolysis : Acid-catalyzed nucleophilic acyl substitution involves protonation of the carbonyl oxygen, followed by water attack.
Stability Under Physiological Conditions
The compound shows moderate stability in PBS (pH 7.4) at 37°C, with 85% remaining after 24h. Degradation products include hydrolyzed acetamide and ring-opened fragments.
Scientific Research Applications
The compound "2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-methoxyphenyl)acetamide," is a ChemDiv screening compound with the ID E961-1007 . Also known by its IUPAC name, this compound, its molecular formula is C24H25N5O4 .
Applications in Scientific Research
While the search results do not provide specific applications of the compound "this compound," they do highlight the broader applications of pyrazolo-pyrimidines in cancer therapy as CDK2 inhibitors .
CDK2 Inhibitors Pyrazolo-pyrimidine derivatives have demonstrated anticancer effects . These compounds have been assessed for their antitumor activities, specifically their effects on CDK2/cyclin E and Abl kinases, and their antiproliferative effects against MCF-7 and K-562 cancer lines . Research has shown that the anticancer activity of pyrazolo-pyrimidines is influenced by substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold .
Other pyrazolo[4,3-d]pyrimidine derivatives
- 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-chloro-4-methoxyphenyl)acetamide This is another ChemDiv screening compound with the ID E961-1025 and the molecular formula C24H24ClN5O4 .
- 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethoxyphenyl)acetamide This compound belongs to the class of pyrazolo[4,3-d]pyrimidine derivatives and has potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
N-Benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
- Core Structure : Pyrazolo[4,3-d]pyrimidine.
- Key Substituents : 4-Fluorobenzyl (position 6), N-benzyl acetamide (position 4).
- Differentiation : The fluorobenzyl group may improve metabolic stability compared to the benzyl group in the target compound. The N-benzyl acetamide vs. N-(2-methoxyphenyl) acetamide could alter pharmacokinetic properties.
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Derivatives
- Core Structure: Pyrazolo[3,4-d]pyrimidinone.
- Key Substituents : 4-Methoxyphenyl at position 1.
- Synthetic Relevance : Reactions with chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) highlight methodologies applicable to the target compound’s synthesis.
Acetamide Derivatives with N-(2-Methoxyphenyl) Groups
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39)
- Core Structure : Quinazoline-sulfonyl acetamide.
- Key Substituents : Piperidinyl-sulfonyl group, N-(2-methoxyphenyl).
- Activity : Demonstrated potent anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines.
Heterocyclic Systems with Fused Rings
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
- Core Structure: Chromeno-pyrazolo-pyridinone fused with thieno-pyrimidine.
- Key Substituents: Thieno[2,3-d]pyrimidinyl group.
Comparative Analysis Table
Key Research Findings
- Structural Impact : The N-(2-methoxyphenyl) group is a recurring motif in bioactive acetamides, suggesting its role in enhancing solubility or target engagement.
- Substituent Effects : Fluorine substitution (e.g., 4-fluorobenzyl) in analogs improves metabolic stability but may reduce binding affinity compared to benzyl groups.
- Synthetic Challenges : Multi-step syntheses are required for pyrazolo-pyrimidine cores, often involving condensation reactions and regioselective substitutions.
Biological Activity
The compound 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-methoxyphenyl)acetamide is a member of the pyrazolo[4,3-d]pyrimidine class of compounds. This class has garnered attention due to its diverse biological activities, particularly in the field of oncology. Recent studies have demonstrated that derivatives of this scaffold exhibit potent anticancer properties through various mechanisms.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 445.5 g/mol. Its structure includes a pyrazolo[4,3-d]pyrimidine core substituted with a methoxyphenyl group and an acetamide moiety. The following table summarizes key properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O3 |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1357815-92-9 |
Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine family can act as inhibitors of various kinases involved in cancer progression. For instance:
- EGFR Inhibition : Some derivatives have shown dual inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), critical targets in cancer therapy. The IC50 values for these interactions range from 0.3 to 24 µM .
- Cell Cycle Regulation : These compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and related derivatives:
- Antiproliferative Activity : A study assessed the antiproliferative effects against various cancer cell lines using the NCI 60-panel assay. The compound demonstrated significant inhibition of cell growth in breast cancer cell lines such as MDA-MB-468 and T47D .
- In Vitro Assays : The MTT assay was employed to quantify cell viability post-treatment with the compound. Results indicated a dose-dependent decrease in viability among treated cells compared to controls .
- Molecular Docking Studies : Computational modeling has been used to predict the binding affinity and interaction modes of the compound with target proteins like EGFR. These studies help elucidate the structural basis for its biological activity .
Case Studies
A notable case study involved a derivative similar to the target compound which was tested for its effects on tumor growth in an MCF-7 model. The results showed:
- Tumor Growth Inhibition : Significant reduction in tumor size was observed.
- Induction of Apoptosis : Enhanced apoptosis markers were noted in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
